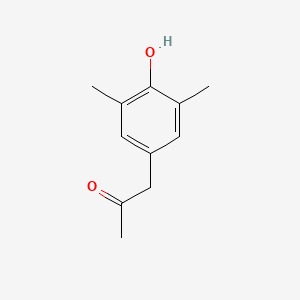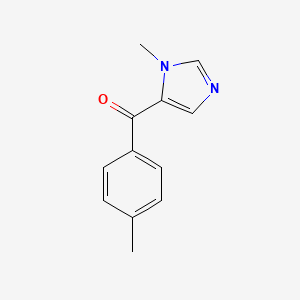
Oxiranemethanol, methanesulfonate, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxiranemethanol, methanesulfonate, (S)-, also known as (S)-2-Oxiranylmethyl methanesulfonate, is a chiral compound with the molecular formula C4H8O4S and a molecular weight of 152.17 g/mol . It is a colorless to pale yellow liquid at room temperature and is commonly used in organic synthesis due to its reactivity and chiral properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Oxiranemethanol, methanesulfonate, (S)- can be synthesized from (S)-3-chloro-1,2-propanediol through a reaction with methanesulfonic acid. The reaction typically involves the use of a solvent such as dichloromethane and a base like potassium phosphate. The mixture is refluxed for several hours, followed by purification through distillation .
Industrial Production Methods
Industrial production of Oxiranemethanol, methanesulfonate, (S)- often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
Oxiranemethanol, methanesulfonate, (S)- undergoes various types of chemical reactions, including:
Epoxide Ring-Opening Reactions: This compound can undergo nucleophilic ring-opening reactions, forming different products depending on the nucleophile used.
Substitution Reactions: It can participate in substitution reactions where the methanesulfonate group is replaced by other functional groups.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in ring-opening reactions include amines, alcohols, and thiols.
Solvents: Solvents such as dichloromethane, methanol, and dimethyl sulfoxide (DMSO) are frequently used.
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine can yield an amino alcohol, while reaction with an alcohol can produce a diol .
Applications De Recherche Scientifique
Oxiranemethanol, methanesulfonate, (S)- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Oxiranemethanol, methanesulfonate, (S)- involves its ability to undergo nucleophilic substitution and ring-opening reactions. The methanesulfonate group acts as a good leaving group, facilitating these reactions. The compound’s chiral nature allows it to interact selectively with other chiral molecules, making it valuable in asymmetric synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
®-Oxiranemethanol: The enantiomer of (S)-Oxiranemethanol, methanesulfonate, (S)-, with similar chemical properties but different biological activities.
Uniqueness
Oxiranemethanol, methanesulfonate, (S)- is unique due to its combination of an epoxide ring and a methanesulfonate group, which provides it with distinct reactivity and chiral properties. This makes it particularly valuable in the synthesis of chiral molecules and in applications requiring selective interactions with other chiral compounds .
Propriétés
Formule moléculaire |
C4H10O5S |
|---|---|
Poids moléculaire |
170.19 g/mol |
Nom IUPAC |
methanesulfonic acid;[(2S)-oxiran-2-yl]methanol |
InChI |
InChI=1S/C3H6O2.CH4O3S/c4-1-3-2-5-3;1-5(2,3)4/h3-4H,1-2H2;1H3,(H,2,3,4)/t3-;/m0./s1 |
Clé InChI |
ZJTOHMSDLDEVGD-DFWYDOINSA-N |
SMILES isomérique |
CS(=O)(=O)O.C1[C@@H](O1)CO |
SMILES canonique |
CS(=O)(=O)O.C1C(O1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-Amino-2-(trifluoromethyl)phenoxy]butan-1-ol](/img/structure/B15092853.png)
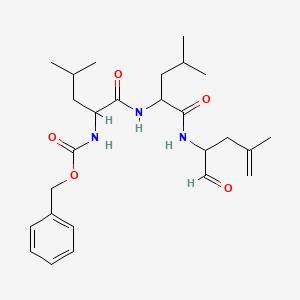
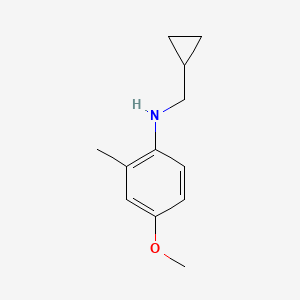
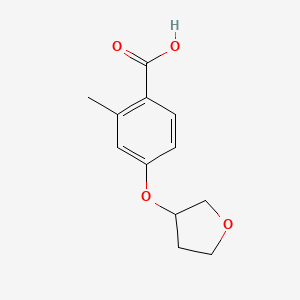
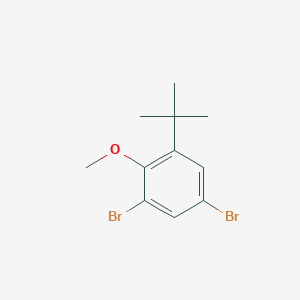
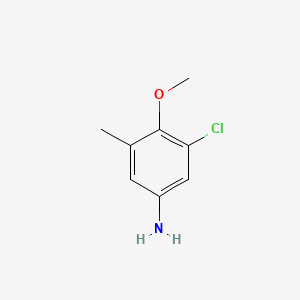
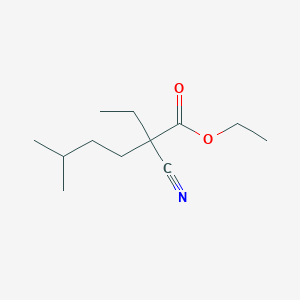
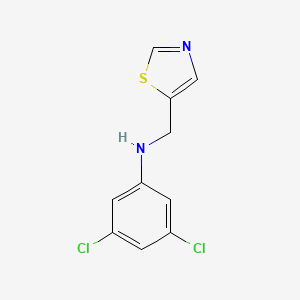
![Ethyl 4'-(aminomethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B15092895.png)
![3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo-1H-pyrimidin-5-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B15092903.png)
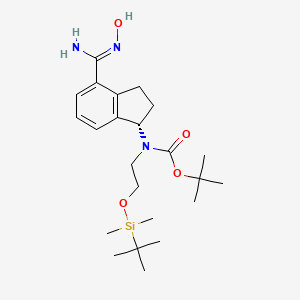
![(2E)-3-[5-bromo-2-(1,3-thiazol-4-ylmethoxy)phenyl]acrylic acid](/img/structure/B15092915.png)
